Methyl 7-formyl-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 7-formyl-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H8O3S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-formyl-1-benzothiophene-2-carboxylate typically involves the formylation of a benzothiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-formyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO in aqueous or acidic medium.
Reduction: NaBH in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 7-carboxy-1-benzothiophene-2-carboxylate.
Reduction: Methyl 7-hydroxymethyl-1-benzothiophene-2-carboxylate.
Substitution: Depending on the nucleophile used, various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 7-formyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-formyl-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-hydroxy-1-benzothiophene-2-carboxylate
- Methyl 7-methoxy-1-benzothiophene-2-carboxylate
- Methyl 7-nitro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 7-formyl-1-benzothiophene-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
methyl 7-formyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHGSGRMWMVTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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